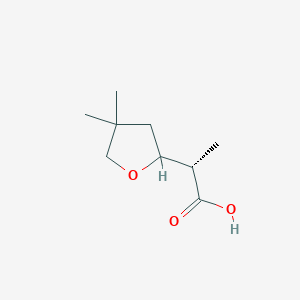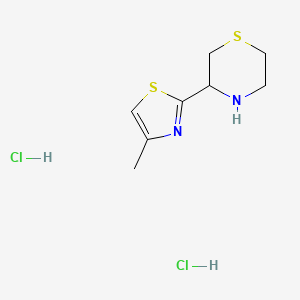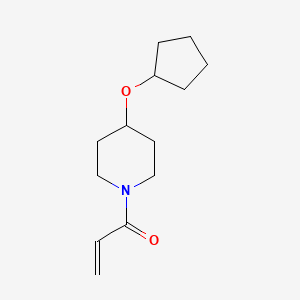
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid, also known as DMOPA, is a chemical compound that belongs to the family of amino acids. It is a chiral molecule that has two enantiomers, (S)-DMOPA and (R)-DMOPA.
Mechanism of Action
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a precursor to the neurotransmitter dopamine. It is converted to L-DOPA by the enzyme aromatic L-amino acid decarboxylase (AADC) and then to dopamine by the enzyme dopamine decarboxylase (DDC). Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been shown to increase dopamine levels in the brain, leading to improved motor function and decreased symptoms of Parkinson's disease. It has also been shown to improve mood and reduce symptoms of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a useful tool for studying the role of dopamine in the brain. It can be used to increase dopamine levels in animal models and study the effects on behavior and physiology. However, (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has a short half-life and is rapidly metabolized, which can make it difficult to maintain stable dopamine levels over time.
Future Directions
There are several potential future directions for research on (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid. One area of interest is the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid as a potential treatment for other neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more stable analogs of (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid that can maintain stable dopamine levels over a longer period of time. Finally, there is interest in studying the effects of (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid on other neurotransmitters and their potential therapeutic applications.
Synthesis Methods
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid can be synthesized using various methods. One of the most common methods is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. Another method is the reaction of an aldehyde with a ketone in the presence of a Lewis acid catalyst. (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid can also be synthesized by the reaction of an aldehyde with an epoxide in the presence of a base.
Scientific Research Applications
(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease. (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has also been studied for its potential use as a neurotransmitter precursor in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMQWNMZCAZCI-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)

![7-(4-fluorophenyl)-3-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485959.png)
![(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2485961.png)
![3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2485962.png)
![N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2485963.png)
![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide](/img/structure/B2485964.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)


![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)

![4-Cyclopropyl-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2485980.png)